Product packaging for 4,6-Dimethylnicotinamide(Cat. No.:CAS No. 13061-58-0)

4,6-Dimethylnicotinamide

Cat. No.: B079194
CAS No.: 13061-58-0
M. Wt: 150.18 g/mol
InChI Key: DVBWVOJRHMVPTR-UHFFFAOYSA-N
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Description

4,6-Dimethylnicotinamide is a valuable chemical scaffold and intermediate in medicinal chemistry and organic synthesis. This compound features a nicotinamide core, a privileged structure in drug discovery, which is strategically substituted with methyl groups at the 4 and 6 positions. These substitutions can significantly influence the molecule's electronic distribution, lipophilicity, and overall three-dimensional conformation, making it a versatile building block for the development of novel pharmacologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B079194 4,6-Dimethylnicotinamide CAS No. 13061-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBWVOJRHMVPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355853
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13061-58-0
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4,6-Dimethylnicotinamide and Analogs

The construction of the core pyridine (B92270) structure of this compound can be achieved through several established synthetic pathways, often involving the condensation of dicarbonyl compounds with activated nitriles or amides.

Synthesis from Malanonitrile Precursors

While a direct, one-pot synthesis of this compound from malononitrile (B47326) and acetylacetone (B45752) has not been extensively detailed in readily available literature, a common strategy involves the formation of a pyridone intermediate. The reaction of malononitrile with acetylacetone in the presence of a base catalyst can yield 3-cyano-4,6-dimethyl-2-pyridone. This intermediate can then potentially be converted to this compound through subsequent hydrolysis of the nitrile to a carboxylic acid, followed by amidation, and removal of the 2-oxo group.

Another approach involves the synthesis of 2-amino-3-cyano-4,6-dimethylpyridine from the one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium (B1175870) acetate. researchgate.net The resulting 2-aminonicotinonitrile can then undergo further transformations to yield this compound.

Synthesis from Ethyl Cyanoacetate (B8463686)

Similar to the malononitrile route, the use of ethyl cyanoacetate in reactions with β-dicarbonyl compounds provides a pathway to pyridone derivatives. The condensation of ethyl cyanoacetate with acetylacetone can furnish ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This intermediate serves as a versatile precursor for this compound. The synthesis would require the hydrolysis of the ester to a carboxylic acid, followed by amidation to the nicotinamide (B372718), and subsequent deoxygenation of the pyridone ring.

Synthesis of 2,4-Dimethyl-6-hydroxynicotinamide

The synthesis of 2,4-dimethyl-6-hydroxynicotinamide has been reported through the treatment of acetoacetic esters with concentrated ammonia (B1221849), with yields as high as 15%. umn.edu This reaction likely proceeds through the initial formation of acetoacetamide, which then undergoes self-condensation and cyclization. An impure form of this compound, melting at 280°C, was isolated by heating acetoacetamide. umn.edu Alternative syntheses of the corresponding free acid have been achieved from the hydrochloride of beta-aminocrotonic ester and from isodehydroacetic acid, though direct conversion of this acid to the amide has proven challenging. umn.edu

Synthesis of Key Intermediates and Derivatives

The synthesis of functionalized derivatives of this compound often involves the preparation of key intermediates that can be further modified.

Preparation of 2-Amino-4,6-dimethylnicotinamide

The synthesis of 2-amino-4,6-dimethylnicotinamide can be approached through the reaction of cyanoacetamide and acetylacetone. This condensation, often catalyzed by amino acids, yields 4,6-dimethyl-3-cyano-2-pyridone. zastita-materijala.orgresearchgate.net To arrive at 2-amino-4,6-dimethylnicotinamide, a series of transformations would be necessary. This would likely involve the conversion of the 2-pyridone to a 2-chloropyridine (B119429) derivative, followed by amination at the 2-position and hydrolysis of the nitrile at the 3-position to the carboxamide.

ReactantsCatalystProductYield
Acetylacetone, CyanoacetamideGlycine (0.2 mmol cm-3)4,6-dimethyl-3-cyano-2-pyridoneOptimized
Acetylacetone, CyanoacetamideArginine4,6-dimethyl-3-cyano-2-pyridone~90%
Acetylacetone, CyanoacetamideHistidine4,6-dimethyl-3-cyano-2-pyridone~85%
Acetylacetone, CyanoacetamideMost other amino acids4,6-dimethyl-3-cyano-2-pyridone50-60%

Table 1. Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by various amino acids. zastita-materijala.org

Synthesis of 2-Mercaptopyridine (B119420) Derivatives

The preparation of 2-mercaptopyridine derivatives related to this compound can be achieved from precursors such as 3-cyano-4,6-dimethyl-2-mercaptopyridine. This intermediate can be synthesized from malononitrile. Subsequent hydrolysis of the nitrile group to a carboxamide would yield 2-mercapto-4,6-dimethylnicotinamide.

A general method for the synthesis of 2-mercaptopyrimidines, which are structurally related, involves the reaction of acetylacetone with thiourea (B124793) in the presence of hydrochloric acid in ethanol, followed by refluxing for 2 hours to produce 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride in an 80% yield. prepchem.com This highlights a potential strategy for the synthesis of the analogous pyridine derivative.

Reactant 1Reactant 2ConditionsProductYield
Acetylacetone (1.2 moles)Thiourea (1.0 mole)Concentrated HCl, Ethanol, Reflux 2h2-mercapto-4,6-dimethyl-pyrimidine hydrochloride80%

Table 2. Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride. prepchem.com

Furthermore, 3-cyano-4,6-dimethyl-2-mercaptopyridine can be alkylated at the sulfur atom. For instance, reaction with propyl bromide in the presence of 20% w/v NaOH and a phase-transfer catalyst at 5-10°C, followed by stirring for 4-5 hours, yields 2-(propylthio)-4,6-dimethylnicotinonitrile. researchgate.net

Preparation of 2-Aminosulfonyl-N,N-dimethylnicotinamide

The synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide is a multi-step process that begins with a halogenated nicotinic acid precursor. echemi.com A common pathway involves the following key transformations:

Chlorination of the Carboxylic Acid: The process starts with 2-chloro-3-nicotinic acid, which is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the more reactive 2-chloro-3-nicotinoyl chloride. echemi.com

Amidation: The resulting acyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) to produce 2-chloro-N,N-dimethyl-3-nicotinamide. echemi.com

Introduction of a Sulfur Moiety: The chloro-substituted intermediate is reacted with a mixture of sodium sulfide (B99878) and sulfur. Subsequent acidification yields 2-mercapto-N,N-dimethyl-3-nicotinamide. echemi.com

Formation of the Sulfonyl Chloride: The mercapto group is then chlorinated to generate the corresponding sulfonyl chloride. echemi.com

Final Amination: In the final step, the sulfonyl chloride is reacted with ammonia (NH₃) to yield the target compound, 2-Aminosulfonyl-N,N-dimethylnicotinamide. echemi.com

An alternative approach involves the direct reaction of 2-aminosulfonyl chloride with N,N-dimethylnicotinamide under alkaline conditions.

Synthesis of N,N-Dimethylnicotinamide Derivatives

The synthesis of N,N-Dimethylnicotinamide derivatives is frequently achieved through amide bond formation between a nicotinic acid derivative and a corresponding amine. Modern synthetic chemistry employs various activating and coupling reagents to facilitate this transformation efficiently. nih.govnih.gov

Common methods include the use of carbodiimides such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov In a typical procedure, the carboxylic acid (a substituted nicotinic acid) is activated with EDC and HOBt, followed by the addition of the amine to form the desired amide. nih.gov Other activating agents include HATU and BOP. nih.gov

Enzyme-catalyzed methods have also been developed as a green alternative. For instance, Novozym® 435 has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in a continuous-flow microreactor, significantly reducing reaction times compared to batch processes. nih.gov

EntryAcid DerivativeAmineCoupling MethodProductReference
1Substituted Nicotinic AcidDiarylamine IntermediateEDCI, HOBtDiaryl-amine modified Nicotinamide nih.gov
2Methyl NicotinateIsobutylamineNovozym® 435 (Enzyme)N-isobutylnicotinamide nih.gov
35-Iodo-2'-deoxyuridineVarious AminesPd(OAc)₂, PTABS, Et₃N, COCarbonylative Amidation Product chemicalbook.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several positions for chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties. The primary sites for functionalization are the pyridine ring and the amide group.

Functionalization at Pyridine Ring Positions (e.g., position-2, position-3)

The electronic nature of the pyridine ring dictates its reactivity. Direct C-H functionalization is a powerful tool for derivatization, avoiding the need for pre-functionalized starting materials. researchgate.net Strategies often involve activating the pyridine ring to make it more susceptible to nucleophilic or electrophilic attack.

One approach is the dearomatization-rearomatization cascade. For example, pyridines can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediates that are more nucleophilic and can react with various electrophiles before being rearomatized. researchgate.net Another strategy involves the use of organometallic bases, such as n-butylsodium, which can achieve undirected metalation at positions remote to the nitrogen atom (e.g., C4), overriding the typical C2-directing influence of organolithium bases. chemrxiv.org This allows for subsequent alkylation or cross-coupling reactions at previously inaccessible positions. chemrxiv.org

Amide Group Modifications

The amide group of this compound is a key site for modification. The N,N-dimethyl substituents can be replaced with other alkyl or aryl groups by selecting the appropriate starting amine during the synthesis. For example, reacting a 4,6-dimethylnicotinoyl chloride with a different secondary amine (R₂NH) or a primary amine (RNH₂) would yield different N-substituted amides.

Carbonylative amidation represents another route, where a halide (like an iodinated precursor) is reacted with an amine and carbon monoxide in the presence of a palladium catalyst to construct the amide functionality. chemicalbook.com This method allows for the incorporation of the carboxamide group at specific positions on a more complex starting molecule. chemicalbook.com

Introduction of Sulfonyl, Selanyl (B1231334), and Other Moieties

Sulfonyl Groups: The introduction of a sulfonyl group, typically as a sulfonamide (–SO₂NR₂), is a common strategy in medicinal chemistry. researchgate.netijarsct.co.in The most conventional method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inresearchgate.net For a nicotinamide scaffold, this would typically require a pre-functionalized intermediate, such as an amino-substituted nicotinamide which can react with a sulfonyl chloride, or a nicotinoyl sulfonyl chloride reacting with an amine. The synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide, as detailed previously, exemplifies the introduction of this moiety at the C2 position of the pyridine ring. echemi.com

Selanyl Groups: Organoselenium compounds can be synthesized through various methods. Selenophene derivatives, for instance, can be accessed via the cyclization of diynols using a diselenide (like Bu₂Se₂) and a halogen source. mdpi.com The introduction of a selanyl (–SeR) group onto the pyridine ring can be achieved through C-H functionalization strategies. For example, regioselective selenylation of pyridines can be accomplished via a redox-neutral dearomatization-rearomatization process. researchgate.net Another approach involves the reaction of N,N-dialkylcyanamides with Woollins' reagent to form selenium-containing heterocycles, which can then be further transformed. researchgate.net

Advanced Synthetic Approaches

Modern organic synthesis is increasingly focused on efficiency, sustainability, and the ability to construct complex molecules with high precision.

Continuous-Flow Microreactors: The use of continuous-flow technology offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The enzymatic synthesis of nicotinamide derivatives has been successfully performed in continuous-flow microreactors, leading to a dramatic reduction in reaction time from 24 hours to 35 minutes and an increase in product yield. nih.gov

Transition Metal-Free Synthesis: While transition metals are powerful catalysts, their use can lead to product contamination and add cost. Developing metal-free synthetic routes is a key goal. This includes radical-mediated intramolecular coupling reactions and methods utilizing organocatalysts or electrochemical synthesis. researchgate.net For instance, a metal-free method for constructing isoindolinones involves the radical-mediated intramolecular coupling of C-H bonds in N,N-diisopropyl benzamides. researchgate.net Such principles can be applied to the synthesis of complex, fused heterocyclic systems derived from nicotinamides.

Photocatalysis: Photocatalytic methods, which use light to drive chemical reactions, offer mild and selective ways to form new bonds. These techniques have been applied to achieve divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides, demonstrating a pathway for constructing privileged scaffolds that could be adapted for nicotinamide derivatization. researchgate.net

Multicomponent Reactions for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

Multicomponent reactions (MCRs) have become a highly effective and valuable strategy in organic chemistry for the synthesis of complex molecules, including fused heterocyclic systems like pyrido[2,3-d]pyrimidines, in a single operation. These reactions are distinguished by their efficiency, simplicity, and ability to generate diverse molecular structures quickly, often aligning with the principles of green chemistry by reducing waste and reaction steps.

The synthesis of the pyrido[2,3-d]pyrimidine core generally involves the construction of a pyridine ring fused to a pre-existing pyrimidine (B1678525). Four primary approaches have been established, all of which typically utilize an appropriately substituted 4-aminopyrimidine (B60600) as the key starting material. jocpr.com The fused pyridine ring is then formed through condensation and cyclization reactions with various reagents that provide the necessary carbon atoms. jocpr.com

While this compound is not a direct starting component in the most common MCR pathways for pyrido[2,3-d]pyrimidine synthesis—as these typically require an aminopyrimidine to initiate cyclization—nicotinamide derivatives can serve as crucial precursors. jocpr.comnih.gov For instance, a substituted nicotinamide can be chemically modified to create an ortho-amino-substituted pyridine derivative, which can then be used to construct the fused pyrimidine ring. A recent study demonstrated the synthesis of novel pyrido[2,3-d]pyrimidine derivatives starting from a synthesized N-cyclohexyl o-aminonicotinonitrile. This precursor was subjected to acylation or thioacylation, followed by intramolecular heterocyclization to yield the target fused-ring system. nih.gov This highlights that while not a direct MCR substrate, the nicotinamide scaffold is foundational to creating the building blocks necessary for these complex heterocycles.

The table below summarizes typical components used in MCRs for the synthesis of pyrido[2,3-d]pyrimidines, illustrating the general reaction strategy.

Reactant 1 (Pyrimidine Core)Reactant 2Reactant 3Reaction ConditionsReference
6-AminouracilAromatic AldehydesMalononitrileReflux in aqueous solution with catalyst (e.g., β-cyclodextrin) nih.gov
2,6-Diaminopyrimidin-4(3H)-oneAldehydes or IsatinCyclic or Acyclic KetonesVarious, may include acidic conditions jocpr.com
6-Amino-1,3-dimethyluracilBenzaldehydeMeldrum's acidSolvent-free, catalyzed by Indium(III) bromide nih.gov
AminopyrimidinesAldehydesAlkyl NitrilesAqueous media with triethylbenzylammonium chloride (TEBAC) jocpr.com

Challenges in Amide Formation Due to Steric Effects

The synthesis of an amide bond is one of the most fundamental transformations in organic chemistry, yet it can be exceptionally challenging when sterically hindered substrates are involved. nih.govresearchgate.net The structure of this compound, featuring a methyl group at the C-4 position, places a substituent directly ortho to the C-3 carboxamide group. This ortho-substitution creates significant steric hindrance around the carbonyl group, which can impede the formation of the amide bond during its synthesis.

This steric bulk presents a considerable barrier to the approach of an amine nucleophile to an activated carboxylic acid derivative (such as an acyl chloride or an activated ester of 4,6-dimethylnicotinic acid). Consequently, standard amide coupling protocols that are effective for unsubstituted or less hindered substrates often fail or provide very low yields. reddit.com The challenges manifest in several ways:

Reduced Reaction Rates: The steric clash between the ortho-methyl group and the incoming amine slows down the rate of nucleophilic attack, requiring longer reaction times or more forcing conditions.

Need for Harsher Conditions: To overcome the activation energy barrier imposed by steric hindrance, elevated temperatures and more potent, and often less selective, activating reagents may be necessary. For example, converting the corresponding carboxylic acid to an acid chloride might require aggressive reagents like thionyl chloride at high temperatures. reddit.com

Lower Yields and Side Reactions: The difficulty in achieving the desired reaction can lead to the prevalence of side reactions or decomposition of starting materials, resulting in diminished yields of this compound.

These difficulties are not unique to this compound but are characteristic of many sterically crowded pyridine and aromatic systems. Research into the synthesis of other hindered molecules, such as 3-(azolyl)pyridines from substituted nicotinonitriles, also acknowledges the synthetic hurdles posed by multiple substitutions on the pyridine ring. researchgate.net The development of specialized catalytic systems and coupling reagents is an active area of research aimed at overcoming the long-standing challenge of forming sterically congested amide bonds. nih.govucl.ac.uk

The following table contrasts typical amide formation conditions with strategies often required for sterically hindered substrates, illustrating the increased synthetic difficulty.

Condition/ReagentStandard Amide CouplingSterically Hindered CouplingRationale for Change
Activating AgentsEDC/HOBt, HATU, T3PSOCl₂, Oxalyl Chloride, Acyl Fluorides, Boron-based catalystsRequires more reactive acylating species to overcome steric repulsion. reddit.comucl.ac.uk
TemperatureRoom Temperature to 50 °CElevated Temperatures (Reflux)Provides sufficient energy to overcome the higher activation barrier. reddit.com
Reaction Time1-12 hours24-72 hours or longerSlower reaction kinetics due to infrequent successful molecular collisions.
CatalystsDMAP (often sufficient)Specialized Boron Catalysts, Metal CatalystsDesigned to facilitate bond formation in sterically demanding environments. ucl.ac.uk

Biological Activities and Pharmacological Potential

Antimicrobial Research

Investigations into the antimicrobial properties of 4,6-Dimethylnicotinamide derivatives have spanned antibacterial, antitubercular, and antifungal studies. The primary focus has been on synthetic analogs rather than the parent compound itself.

Antitubercular Efficacy against Mycobacterium tuberculosis H37Rv

Current scientific literature does not provide specific data on the direct antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv. Research in the field of antitubercular agents is extensive, with numerous heterocyclic compounds being investigated for their efficacy. However, studies specifically evaluating the this compound scaffold against this pathogenic bacterium have not been prominently reported.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial potential of this chemical family has centered on derivatives of 2-amino-4,6-dimethyl nicotinamide (B372718). A study involved the synthesis of 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which were prepared from 2-amino-4,6-dimethyl nicotinamide. These resulting compounds were subsequently screened for their activity against a panel of both Gram-positive and Gram-negative bacteria. The findings indicated that while some derivatives exhibited antibacterial activity, their dehydrogenated counterparts showed diminished efficacy. This suggests that the structural configuration of the derivatives plays a crucial role in their antibacterial action.

Antifungal Activity Assessment

In the same line of research that explored antibacterial properties, derivatives synthesized from 2-amino-4,6-dimethyl nicotinamide were also assessed for their antifungal activity. The synthesized compounds were tested at a concentration of 200 microg/ml and were found to be inactive. While nicotinamide and its various other derivatives have been a subject of interest in the development of novel antifungal agents, the specific derivatives stemming from 2-amino-4,6-dimethyl nicotinamide did not show promise in this particular study.

Modulation of Cellular and Enzymatic Pathways

The investigation of this compound derivatives extends to their interaction with specific cellular and enzymatic targets, particularly in the context of bacterial virulence.

Inhibition of Bacterial Virulence Factors

A key area of pharmacological interest is the ability of small molecules to inhibit bacterial virulence factors, thereby disarming the pathogen without necessarily killing it, which can reduce the pressure for resistance development.

Significant research has been conducted on the inhibition of the Pseudomonas aeruginosa cytotoxin ExoU, a potent virulence factor with phospholipase A2 activity that leads to rapid host cell lysis. nih.govbiorxiv.orgbiorxiv.orgnih.gov Studies have identified specific derivatives of this compound as effective inhibitors of this toxin.

Two such compounds, 2-[(3-chlorophenyl)amino]-4,6-dimethylnicotinamide (referred to as compound A) and 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide (compound B), have been shown to be effective in vitro inhibitors of ExoU. nih.govbiorxiv.org These compounds were capable of mitigating the cytotoxicity induced by ExoU in human corneal epithelial cells. nih.govnih.gov Research has established IC50 values for these compounds, quantifying their potency in inhibiting ExoU's phospholipase activity. biorxiv.org

Inhibition of P. aeruginosa ExoU by this compound Derivatives
CompoundChemical NameIC50 (μM) for ExoU Inhibition
Compound A2-[(3-chlorophenyl)amino]-4,6-dimethylnicotinamide9.5 ± 0.1
Compound B2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide3.8 ± 0.4

These findings highlight the potential of the this compound scaffold as a basis for the development of antivirulence agents targeting P. aeruginosa infections. biorxiv.orgbiorxiv.org The ability of these compounds to protect host cells from ExoU-mediated damage, even at sub-micromolar to low micromolar concentrations, underscores their therapeutic potential. nih.govbiorxiv.orgnih.gov

Mechanisms of ExoU Activity Modulation

The compound this compound and its derivatives have been identified as modulators of the enzymatic activity of ExoU, a potent cytotoxin secreted by Pseudomonas aeruginosa. The mechanism of this modulation is centered on the inhibition of ExoU's phospholipase activity. ExoU is not active on its own and requires eukaryotic host cell factors for its activation, a critical step that certain inhibitors can disrupt. nih.gov

ExoU's activation is a multi-step process that involves binding to ubiquitin and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov The interaction with ubiquitin is thought to occur at a "bridging domain" located between the phospholipase domain and the C-terminal 4-helical bundle of the toxin. nih.gov The presence of PIP2 significantly enhances the ubiquitin-dependent catalytic activity of ExoU and facilitates its localization to the plasma membrane, where it can exert its lytic effects. nih.gov

Small molecule inhibitors, including derivatives of this compound, are believed to interfere with this activation cascade. Research has shown that compounds such as 2-[(3-chlorophenyl)amino]-4,6-dimethylnicotinamide and 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide can mitigate the cytotoxicity induced by ExoU. nih.gov The proposed mechanisms for this inhibition include:

Targeting Conformational Changes: ExoU undergoes multiple dynamic conformational changes during its activation. Inhibitors may bind to specific conformations of the toxin, preventing it from reaching its fully active state.

Preventing Cofactor Interaction: The compounds might sterically hinder the binding of essential cofactors like ubiquitin or PIP2 to ExoU, thereby preventing its activation.

Studies have demonstrated that these this compound derivatives can reduce cell lysis in infection assays. nih.gov When combined with antibiotics like moxifloxacin, these compounds showed an even greater ability to preserve viable cells and promote the healing of damaged cell layers in a scratch infection model. nih.gov This suggests a potential therapeutic strategy of using ExoU inhibitors in conjunction with traditional antibiotics to combat P. aeruginosa infections.

Inhibitory Effects of this compound Derivatives on ExoU-Induced Cytotoxicity
CompoundObserved EffectPotential Mechanism
2-[(3-chlorophenyl)amino]-4,6-dimethylnicotinamideMitigation of ExoU-induced cell lysis in HCE-T cells. nih.govInterference with ExoU activation by targeting conformational changes or preventing cofactor binding.
2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamideReduction of cytotoxicity in HeLa cells expressing ExoU. nih.govInhibition of ExoU's phospholipase activity.

Antiviral Investigations

While direct antiviral activity of this compound is not extensively documented in dedicated studies, the broader class of nicotinamide and pyridine (B92270) derivatives has been a subject of antiviral research. Nicotinamide itself has been shown to inhibit HIV-1 in both acute and chronic in vitro infection models. nih.govmssm.edu This inhibitory effect was observed in a dose-dependent manner in both primary cells and established cell lines. nih.govmssm.edu

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. wikipedia.orgfrontiersin.org Small molecules that act as antagonists to this receptor can effectively block viral entry, making CCR5 an attractive target for antiretroviral therapy. wikipedia.orgfrontiersin.org These antagonists are thought to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein (B1211001) gp120. wikipedia.org

While there is no direct evidence of this compound acting as a CCR5 antagonist, related heterocyclic structures have been explored for this purpose. For instance, a series of piperazine-based compounds containing a 4,6-dimethyl pyrimidine-5-carboxamide moiety were synthesized and found to be potent inhibitors of HIV entry with good oral absorption. nih.gov This suggests that the dimethyl-substituted heterocyclic scaffold could be a viable starting point for the design of CCR5 antagonists. The pyridine ring, a core component of this compound, is a common feature in a wide range of biologically active compounds, including some with antiviral properties. nih.govresearchgate.netmdpi.comnih.gov

The structure-activity relationship (SAR) for nicotinamide derivatives in the context of antiviral activity is an area of ongoing investigation. For the broader class of pyridine-containing heterocycles, several structural features have been associated with antiviral efficacy. nih.govresearchgate.netacs.org The nature and position of substituents on the pyridine ring can significantly influence the compound's interaction with viral or host cell targets.

In the case of the aforementioned piperazine-based CCR5 antagonists, the replacement of an unsymmetrical nicotinamide-N-oxide moiety with a symmetrical 4,6-dimethyl pyrimidine-5-carboxamide improved the potency of inhibiting HIV entry and reduced the number of rotamers, which can be beneficial for drug design. nih.gov This highlights the importance of the substitution pattern on the heterocyclic ring.

For nicotinamide itself, its ability to inhibit HIV-1 replication in vitro suggests that the core nicotinamide structure possesses some intrinsic antiviral properties. nih.govmssm.edu The addition of methyl groups at the 4 and 6 positions, as in this compound, would alter the molecule's size, lipophilicity, and electronic distribution. These changes could potentially modulate its interaction with biological targets, although specific SAR studies on this compound as an antiviral agent are lacking.

Roles in Metabolic Processes

Nicotinamide and its derivatives are well-known precursors for the biosynthesis of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a central molecule in cellular metabolism, acting as a cofactor in a vast number of redox reactions. nih.gov It exists in both an oxidized (NAD+) and a reduced (NADH) form, and the NAD+/NADH ratio is a critical indicator of the cell's redox state and metabolic activity. promegaconnections.com

Cells can synthesize NAD+ through salvage pathways that utilize nicotinamide. nih.gov It is plausible that this compound could also serve as a precursor in these pathways, although the methyl substitutions may influence the efficiency of its conversion. The enzymes involved in the salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), would need to accommodate the substituted pyridine ring. If metabolized, this compound could potentially be incorporated into the cellular NAD+ pool. Studies using isotopically labeled nicotinamide have shown that it is readily incorporated into NAD+, and this process is linked to cellular redox reactions. researchgate.net

Key Coenzymes and Their Precursors in Cellular Metabolism
CoenzymePrecursor ClassPotential Role of this compound
NAD+ (Nicotinamide Adenine Dinucleotide)Nicotinamide and its derivativesMay act as a precursor, subject to enzymatic processing.
NADH (Reduced Nicotinamide Adenine Dinucleotide)Derived from NAD+Indirectly influenced by the availability of NAD+ precursors.

By potentially acting as a precursor to NAD+, this compound could have a downstream influence on various aspects of cellular metabolism. The availability of NAD+ is crucial for:

Energy Metabolism: NAD+ is a key electron acceptor in glycolysis and the citric acid cycle, leading to the production of ATP through oxidative phosphorylation. nih.gov

Redox Balance: The NAD+/NADH ratio is fundamental in maintaining the cellular redox environment. promegaconnections.com An increase in NAD+ levels has been shown to improve this ratio. researchgate.net

NAD+-Dependent Enzymes: NAD+ is also a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses. nih.gov

The introduction of a substituted nicotinamide like this compound could alter the intracellular NAD+ pool and the NAD+/NADH ratio, thereby modulating these metabolic pathways. The precise effect would depend on the rate of its conversion to the corresponding NAD+ analog and how this analog interacts with NAD+-dependent enzymes.

Broader Therapeutic Implications

While specific research on the broader therapeutic implications of this compound is not extensively available in public literature, its structural relationship to nicotinamide—a form of vitamin B3—provides a strong basis for exploring its potential in drug development and disease-targeted screening. Nicotinamide and its derivatives are known to play crucial roles in cellular metabolism and signaling, making them a subject of interest for various therapeutic applications.

The chemical structure of this compound, featuring a substituted pyridine-3-carboxamide (B1143946) core, is a recognized pharmacophore present in numerous biologically active compounds. This foundational structure offers significant potential for medicinal chemistry efforts aimed at discovering new therapeutic agents. The development of novel drugs from a lead compound like this compound could involve several strategies:

Lead Optimization: The dimethyl substitutions on the pyridine ring and the amide group are amenable to chemical modification. These modifications can be systematically altered to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Scaffold for Library Synthesis: this compound can serve as a starting point for the creation of a diverse library of related compounds. High-throughput screening of such a library could identify molecules with desired biological activities.

Fragment-Based Drug Design: The nicotinamide core can be considered a molecular fragment that could be combined with other fragments to design novel molecules that bind to specific biological targets with high affinity.

The general class of pyridine-3-carboxamide analogs has been explored for a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties, underscoring the potential of this chemical scaffold in drug discovery. semanticscholar.orgnih.govnih.gov

There is a clear scientific rationale for screening this compound and its derivatives against a variety of disease-related targets, even though specific data for this compound is limited.

Cancer: Nicotinamide and its derivatives are of significant interest in oncology. They are precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, cell death, and metabolism. Cancer cells often have altered metabolism and high energy demands, making them potentially vulnerable to agents that interfere with NAD+ biosynthesis or function. Therefore, screening this compound against various cancer cell lines would be a logical step to assess its potential as an anticancer agent.

Infectious Diseases: Many pathogenic organisms, including bacteria, fungi, and parasites, rely on NAD+ for their survival and virulence. The enzymes involved in the NAD+ biosynthetic pathways of these pathogens can differ from their human counterparts, presenting an opportunity for selective targeting. Nicotinamide analogs could potentially inhibit these pathogen-specific enzymes, leading to antimicrobial effects. The broad-spectrum potential of pyridine carboxamide derivatives against various pathogens supports the rationale for screening this compound for activity against a panel of infectious agents. semanticscholar.orgnih.gov

Neurological Disorders: There is growing evidence that NAD+ metabolism is dysregulated in various neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Nicotinamide has been shown to have neuroprotective effects in preclinical models, partly by replenishing NAD+ levels and supporting mitochondrial function. Consequently, screening this compound for its ability to modulate neuronal NAD+ levels and protect against neurotoxicity could reveal its potential for treating neurological conditions.

The following table outlines the conceptual basis for screening this compound against these disease categories.

Disease-Related TargetRationale for ScreeningPotential Mechanisms to Investigate
Cancer Structural similarity to nicotinamide, a key molecule in cancer cell metabolism and signaling.Modulation of NAD+ levels, inhibition of PARPs or sirtuins, induction of apoptosis.
Infectious Diseases The essential role of NAD+ in the viability and virulence of various pathogens.Inhibition of pathogen-specific NAD+ biosynthetic enzymes.
Neurological Disorders The link between NAD+ depletion and neurodegeneration, and the neuroprotective effects of nicotinamide.Restoration of neuronal NAD+ levels, enhancement of mitochondrial function, reduction of oxidative stress.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Antimicrobial Potency

The antimicrobial properties of nicotinamide (B372718) derivatives, particularly against Mycobacterium tuberculosis, are highly dependent on specific structural motifs.

While direct studies on 4,6-dimethylnicotinamide are limited, research on related nicotinamide compounds provides valuable insights into the role of alkyl substitutions. The presence and position of methyl groups on the pyridine (B92270) ring can significantly modulate the antitubercular activity. These substitutions can affect the molecule's electronic properties, lipophilicity, and steric interactions with its biological target. For instance, in other heterocyclic compounds, the addition of alkyl groups has been shown to enhance antibacterial activity by improving cell wall penetration or by optimizing the binding affinity to target enzymes. It is plausible that the dimethyl substitutions at the 4 and 6 positions of the nicotinamide ring could similarly enhance its antitubercular potency by modifying its physicochemical properties for better target engagement.

The amide group is a critical pharmacophore for the antitubercular activity of nicotinamide and its derivatives. nih.govnih.gov Studies have demonstrated that nicotinamide (NAM) exhibits inhibitory activity against Mycobacterium tuberculosis, whereas its corresponding carboxylic acid, nicotinic acid (NA), is inactive. nih.gov This highlights the essential role of the amide moiety in the compound's mechanism of action. For the related antitubercular drug pyrazinamide, the amide group is hydrolyzed by the bacterial enzyme nicotinamidase/pyrazinamidase (PncA) to its active form, pyrazinoic acid. nih.govnih.gov This bioactivation is crucial for its efficacy. Therefore, the integrity of the amide group in this compound is considered indispensable for its potential antitubercular effects.

SAR in Antiviral Agents

Derivatives of dimethylnicotinamide have been investigated for their potential as antiviral agents, particularly as inhibitors of the HIV-1 entry process.

In the development of a series of oximino-piperidino-piperidine amides as potent and orally bioavailable CCR5 antagonists for the treatment of HIV-1 infection, various substitutions were explored to optimize antiviral activity. Research in this area has shown that while the core structure is important, modifications at different positions can lead to significant changes in potency. For these CCR5 antagonists, it was found that substitutions on a terminal phenyl ring and the oxime moiety were critical for optimizing CCR5 antagonism. This indicates that for nicotinamide-containing compounds to be effective antiviral agents, a holistic approach to substitution optimization is necessary.

Table 1: SAR of Oximino-Piperidino-Piperidine Amides as CCR5 Antagonists

Moiety Position Optimal Substitution Impact on Activity
Phenyl Group Terminal 4-Br, 4-CF₃, 4-OCF₃, 4-SO₂Me, 4-Cl Well-tolerated
Oxime Moiety Central Small alkyl groups (Me, Et, nPr, iPr, cyclopropyl (B3062369) methyl) Preferred for CCR5 antagonism

Insights into ExoU Inhibitory Activity SAR

Following a comprehensive search of scientific literature, no studies were identified that investigated the structure-activity relationship of this compound or its derivatives as inhibitors of the bacterial effector protein ExoU. Therefore, insights into the SAR of this compound for ExoU inhibitory activity are not available at this time.

Metabolism, Degradation, and Environmental Fate Focus on Nicosulfuron and Its N,n Dimethylnicotinamide Moiety

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For nicosulfuron (B1678754), these pathways are primarily driven by hydrolysis, light, chemical oxidation, and heat.

The primary mechanism for the degradation of nicosulfuron in aqueous environments is the hydrolysis of the sulfonylurea bridge. nih.gov This chemical breakdown is highly dependent on the pH of the solution. nih.gov

Acidic Conditions : Nicosulfuron degradation is significantly faster in acidic environments. nih.govekb.eg At a pH of 5, the hydrolysis half-life has been reported to be 15 to 18 days. nih.govekb.egmdpi.com The degradation follows first-order kinetics, meaning the rate of breakdown is proportional to the concentration of the herbicide. nih.govekb.eg The primary pathway under acidic conditions is the cleavage of the sulfonylurea bridge, which yields two main products: 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine (B117758). ekb.egekb.eg The N,N-dimethylnicotinamide moiety itself remains stable during this initial cleavage.

Neutral and Alkaline Conditions : In neutral (pH 7) and alkaline (pH 9) conditions, nicosulfuron is much more stable and degrades slowly. nih.govnih.govekb.eg Its persistence can be prolonged in these environments. ekb.eg While hydrolysis still occurs, the rate is considerably reduced compared to acidic conditions. nih.gov

Table 1: Effect of pH on Nicosulfuron Hydrolysis Half-Life

pHTemperature (°C)Half-Life (days)
4225.6
440~0.54
52518
740~32.5
1040~51.7

Data compiled from multiple sources. nih.govnih.gov

Photodegradation, or photolysis, is the breakdown of compounds by light. In the case of nicosulfuron, this process can occur in both water and soil.

The mechanism of photodegradation also involves the initial cleavage of the urea (B33335) moiety. ekb.egekb.eg In Egyptian clay-loam soil (pH 8.59), the dissipation half-life of nicosulfuron was found to be 27.67 days, a process that includes photolysis. ekb.egekb.eg Research has identified several transformation products resulting from photo-induced degradation in aqueous solutions, confirming that light contributes significantly to the environmental breakdown of the herbicide. uniupo.it The primary degradation products identified under soil photolysis are the same as those from acidic hydrolysis: 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine. ekb.egekb.eg

Chemical oxidants used in water treatment, such as chlorine dioxide (ClO₂), can effectively degrade nicosulfuron. researchgate.net The degradation process begins with an attack on the urea group of the sulfonylurea bridge. researchgate.netmdpi.com This reaction breaks a bond in the bridge, leading to the formation of two primary degradation products: 2-(N-formylsulfamoyl)-N,N-dimethylnicotinamide and 4,6-dimethoxypyrimidin-2-amine. researchgate.netmdpi.com

The efficiency of this degradation is influenced by the concentration of the oxidizing agent. For instance, increasing the concentration of chlorine dioxide from 5 mg/L to 10 mg/L increased the degradation rate of nicosulfuron from 52.55% to 64.17%. researchgate.netresearchgate.net

Temperature plays a role in the degradation rate of nicosulfuron. Studies on the degradation by immobilized laccase showed that temperature influences the breakdown efficiency, with optimal conditions for this specific enzymatic process being around 50°C in water and 46°C in soil. mdpi.comnih.gov While this reflects an enzymatic process, it underscores that temperature is a critical factor affecting the kinetics of degradation reactions in general. Hydrolysis rates are also shown to increase significantly with temperature. nih.gov For example, at pH 4, increasing the temperature from 22°C to 40°C decreased the half-life from 5.6 days to approximately 0.54 days. nih.gov

Biotic Degradation Mechanisms

Biotic degradation relies on living organisms, primarily microorganisms, to break down chemical compounds.

Fungal strains have been identified that can biodegrade nicosulfuron. The ascomycete fungus Plectosphaerella cucumerina, isolated from submerged leaf litter, has demonstrated the ability to degrade nicosulfuron through a co-metabolic process. nih.govnih.gov This means the fungus breaks down the herbicide while consuming other nutrients, such as glucose. nih.govnih.gov

The degradation pathway employed by P. cucumerina is common to many nicosulfuron-degrading microbes and begins with the hydrolytic cleavage of the sulfonylurea bridge. nih.gov This process yields the two major metabolites: 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) and 2-amino-4,6-dimethoxypyrimidine (ADMP). nih.gov The fungus can perform this degradation both in a planktonic (free-floating) state and when developed as a biofilm on natural surfaces like leaves or wood. nih.govnih.govresearchgate.net The dissipation of nicosulfuron by this fungal strain follows a first-order model. nih.gov

Identification of Microbial Degradation Metabolites

The microbial breakdown of nicosulfuron is a primary route of its dissipation in the environment, leading to the formation of several metabolites. The central mechanism involves the cleavage of the sulfonylurea bridge, which connects the pyridine (B92270) and pyrimidine (B1678525) rings of the molecule. researchgate.netacs.org This initial scission yields two principal metabolites: 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM), also referred to as pyridylsulfonamide. researchgate.netfrontiersin.orgnih.gov The formation of these two metabolites is a common thread across degradation pathways mediated by various microorganisms. researchgate.net

Further, more nuanced metabolic transformations can occur. For instance, a minor metabolite, identified as 2-(1-(4,6-dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide, results from the cleavage of the C-S bond of the sulfonylurea bridge and a subsequent contraction with the elimination of sulfur dioxide. nih.gov An additional metabolite, detected in trace amounts, has been identified as 2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide, which is formed through the hydrolysis of the urea function of the aforementioned minor metabolite. nih.gov

Under acidic conditions, the chemical hydrolysis of the sulfonylurea bridge is a significant degradation pathway, yielding ADMP and ASDM. ekb.egekb.eg This process is a key factor in the reduced persistence of nicosulfuron in acidic soils.

The following table summarizes the key microbial degradation metabolites of nicosulfuron, focusing on the fate of the N,N-dimethylnicotinamide moiety.

Table 1: Key Microbial Degradation Metabolites of Nicosulfuron

Metabolite Name Chemical Formula Formation Pathway
2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) C8H11N3O3S Cleavage of the sulfonylurea bridge
2-(1-(4,6-dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide C16H20N6O4 Cleavage of the C-S bond of the sulfonylurea bridge and contraction
2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide C14H17N5O3 Hydrolysis of the urea function of the preceding minor metabolite

Enzymatic Activities in Biodegradation

The microbial degradation of nicosulfuron is facilitated by a consortium of enzymes that catalyze the breakdown of the molecule. The primary enzymatic activity responsible for the initial and most critical step in nicosulfuron degradation is hydrolysis. acs.org

Hydrolases are the key enzymes that cleave the sulfonylurea bridge of the nicosulfuron molecule. researchgate.netresearchgate.net This hydrolytic cleavage is the rate-limiting step in the biodegradation pathway and results in the formation of the two main metabolites, ADMP and ASDM. acs.orgnih.gov The action of these hydrolases is particularly pronounced in acidic environments, which promotes the chemical hydrolysis of the compound. researchgate.net

While hydrolases are central to the initial breakdown, other enzymes such as oxidases and esterases have also been identified as playing a role in the broader degradation process of nicosulfuron. researchgate.net The specific mechanisms and the full extent of the involvement of oxidases and esterases in the transformation of the N,N-dimethylnicotinamide moiety are areas of ongoing research. One study has pointed to the potential involvement of laccase, an oxidase, in the degradation of nicosulfuron, particularly when immobilized on nanomaterials. mdpi.comnih.gov

The following table outlines the enzymatic activities implicated in the biodegradation of nicosulfuron.

Table 2: Enzymatic Activities in Nicosulfuron Biodegradation

Enzyme Class Specific Action
Hydrolase Cleavage of the sulfonylurea bridge
Oxidase Potential involvement in broader degradation pathways
Esterase Potential involvement in broader degradation pathways

Environmental Dissipation and Persistence Studies

The persistence of nicosulfuron in the environment is highly dependent on various factors, most notably soil pH and microbial activity. The dissipation of this herbicide generally follows first-order kinetics. frontiersin.org

Numerous studies have investigated the half-life (DT50) of nicosulfuron in different soil types and conditions. A significant finding is the pronounced effect of pH on its stability. In acidic soils, nicosulfuron is more susceptible to chemical hydrolysis, leading to a shorter half-life, typically ranging from 15 to 20 days. researchgate.net Conversely, in alkaline soils, the compound is more stable, and its half-life can extend to 190-250 days. researchgate.net

For example, one study found that in acidic soils, the half-life of nicosulfuron was significantly shorter than in slightly alkaline soil. ekb.eg Another investigation in Egyptian clay-loam soil with a pH of 8.59 determined the dissipation half-life to be 27.67 days. ekb.eg The degradation in acidic or neutral solutions is predominantly through hydrolysis, while in alkaline mediums, this pathway becomes less significant as the pH increases. acs.orgacs.org

The following interactive data table provides a summary of nicosulfuron half-life data from various studies.

Table 3: Half-life of Nicosulfuron in Different Environmental Conditions

Soil/Water Type pH Temperature (°C) Half-life (DT50) in days
Acidic Soils < 7 Not Specified 15-20
Alkaline Soils > 7 Not Specified 190-250
Egyptian Clay-Loam Soil 8.59 Not Specified 27.67
Water 4 30 ~1.4
Water 8 30 ~346

Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

These techniques probe the molecular structure of 4,6-Dimethylnicotinamide by examining the interaction of the molecule with electromagnetic radiation or by analyzing its mass-to-charge ratio after ionization. The resulting spectra provide a unique fingerprint of the compound's atomic composition and connectivity.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's functional groups.

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features: the amide group, the pyridine (B92270) ring, and the methyl groups. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on the known frequencies for similar structures like nicotinamide (B372718). researchgate.net

Key Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) N-H Stretching (asymmetric & symmetric) 3100 - 3500
Aromatic C-H C-H Stretching 3000 - 3100
Methyl (C-H) C-H Stretching (asymmetric & symmetric) 2850 - 3000
Amide (C=O) C=O Stretching (Amide I band) 1650 - 1680
Pyridine Ring C=C and C=N Stretching 1550 - 1640
Amide (N-H) N-H Bending (Amide II band) 1510 - 1550

These bands provide direct evidence for the presence of the core functional groups, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used to fully characterize the structure of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the amide protons, the two aromatic protons on the pyridine ring, and the protons of the two methyl groups. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com

¹³C NMR Spectroscopy: This method provides a count of the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals, corresponding to the eight carbon atoms in its structure (three quaternary carbons, two CH carbons, two methyl carbons, and the carbonyl carbon).

Predicted NMR Data for this compound:

¹H NMR (Proton NMR)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Amide (-CONH₂) 7.5 - 8.5 Broad Singlet 2H
Aromatic H-2 8.0 - 8.5 Singlet 1H
Aromatic H-5 6.8 - 7.2 Singlet 1H
Methyl (-CH₃ at C4) 2.3 - 2.6 Singlet 3H

¹³C NMR (Carbon-13 NMR)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 165 - 175
Aromatic C-6 155 - 165
Aromatic C-4 145 - 155
Aromatic C-2 140 - 150
Aromatic C-3 130 - 140
Aromatic C-5 120 - 130
Methyl C (at C6) 20 - 25

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₈H₁₀N₂O), the exact molecular weight is 150.18 g/mol .

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Expected Mass Spectrometry Data for this compound:

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺ 151.09 Protonated molecular ion, commonly observed with Electrospray Ionization (ESI).
[M]⁺ 150.08 Molecular ion, typically observed with Electron Ionization (EI).
[M-NH₂]⁺ 134.08 Fragment resulting from the loss of the amino group.

The fragmentation pattern provides corroborating evidence for the molecular structure, as the observed fragments are consistent with the cleavage of specific bonds within the this compound molecule.

Chromatographic Separations for Product Identification and Purity

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. dnacih.com It is suitable for assessing the purity of this compound and identifying any volatile impurities.

In a typical GC setup, the compound is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector, commonly a Flame Ionization Detector (FID), records the retention time—the time it takes for each component to exit the column. mdpi.com

Typical GC Parameters for Analysis of this compound:

Parameter Typical Setting
Column Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm) or similar non-polar column gcms.cz
Injection Port Temperature 250 °C
Carrier Gas Helium or Nitrogen
Oven Temperature Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)

The resulting chromatogram would show a major peak corresponding to this compound, with its purity calculated from the relative peak area. Any smaller peaks would indicate the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com It is particularly useful for analyzing non-volatile compounds in complex mixtures. nih.govnih.gov

The LC system separates this compound from non-volatile impurities based on its interaction with the column's stationary phase (e.g., C18) and the mobile phase. nih.govresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for the separated components, allowing for positive identification and quantification.

Typical LC-MS Parameters for Analysis of this compound:

Parameter Typical Setting
Liquid Chromatography
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com
Mobile Phase A Water with 0.1% Formic Acid researchgate.net
Mobile Phase B Acetonitrile with 0.1% Formic Acid researchgate.net
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2.0 µL
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

This method offers high specificity and sensitivity, making it ideal for both qualitative confirmation and quantitative purity analysis of this compound in research and quality control settings. researchgate.netnih.gov

Biological Assay Development and Screening Platforms

In vitro antimicrobial susceptibility testing represents a fundamental component in the preliminary evaluation of novel compounds like this compound for potential antimicrobial properties. The primary objective of these assays is to determine the minimum concentration of the test compound required to inhibit the visible growth of a specific microorganism, a value known as the Minimum Inhibitory Concentration (MIC). nih.govnih.gov Further testing can also establish the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death. nih.gov

Standard methodologies for these assessments include:

Broth Dilution: This quantitative method involves serial dilutions of the test compound in a liquid growth medium within a multi-well plate or test tubes. nih.gov Each well is then inoculated with a standardized concentration of the microorganism. Following an incubation period, the MIC is identified as the lowest concentration of the compound where no turbidity, or visible growth, is observed. nih.gov

Agar (B569324) Dilution: In this method, varying concentrations of the test compound are integrated directly into an agar medium before it solidifies. nih.gov The surface of the agar is then inoculated with the test microorganisms. The MIC is determined as the lowest concentration of the compound that prevents the formation of microbial colonies on the agar surface. nih.gov

Disk Diffusion: This qualitative or semi-quantitative method provides a preliminary assessment of antimicrobial activity. nih.gov A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly swabbed with a microbial culture. nih.gov As the compound diffuses into the agar, it creates a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of no growth, termed the "zone of inhibition," will form around the disk. nih.gov The diameter of this zone provides an indication of the microorganism's susceptibility. nih.gov

For a novel compound such as this compound, a typical screening approach would commence with the disk diffusion method to broadly assess its activity against a diverse panel of bacteria and fungi. Should any significant zones of inhibition be observed, more quantitative methods like broth or agar dilution would be employed to precisely determine the MIC values.

Table 1: Illustrative Data from Antimicrobial Susceptibility Testing This data is hypothetical and for demonstration purposes only.

MicroorganismTest CompoundMIC (µg/mL)
Staphylococcus aureusThis compound>256
Escherichia coliThis compound>256
Pseudomonas aeruginosaThis compound>256
Candida albicansThis compound>256
Ciprofloxacin (Control)S. aureus1
Gentamicin (Control)P. aeruginosa2

The assessment of a compound's effect on mammalian cells is a critical step in preclinical research. Cell-based assays are employed to determine the potential cytotoxicity of a compound and its ability to protect cells from various stressors.

Cytotoxicity Assays: These assays are designed to measure the degree to which a compound is toxic to cells. A variety of methods are available, each with its own principle of detection:

MTT Assay: This colorimetric assay relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. This assay quantifies the amount of LDH in the medium as an indicator of cell death.

Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

A study on a related class of compounds, 2-amino-4,6-diphenylnicotinonitriles, demonstrated significant cytotoxic effects against breast cancer cell lines, with some derivatives showing greater potency than the established anticancer drug Doxorubicin. nih.gov This underscores the utility of such assays in identifying compounds with potential therapeutic applications.

Protective Assays: In contrast to cytotoxicity assays, protective assays evaluate a compound's ability to mitigate cellular damage induced by a known toxin or stressor, such as oxidative stress or inflammation. In a typical experimental setup, cells would be pre-treated with this compound before being exposed to the damaging agent. The extent of cell survival or the reduction in damage markers would then be quantified to determine the compound's protective capacity.

Table 2: Example of Cytotoxicity Data for a Nicotinonitrile Derivative against MDA-MB-231 Breast Cancer Cells Data adapted from a study on 2-amino-4,6-diphenylnicotinonitriles. nih.gov

CompoundConcentration (µM)Cell Viability (%)IC₅₀ (µM)
Compound 30.195 ± 4.21.25 ± 0.1
1.058 ± 3.5
1015 ± 2.1
1002 ± 0.5
Doxorubicin (Control)0.198 ± 4.53.45 ± 0.3
1.075 ± 4.0
1030 ± 2.8
1005 ± 1.0

Enzyme activity assays are indispensable tools for elucidating the potential mechanism of action of a compound by measuring its effect on the catalytic activity of specific enzymes.

Phospholipase A2 (PLA2) Assays: The phospholipase A2 family of enzymes plays a crucial role in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids. nih.gov The inhibitory potential of a compound like this compound against PLA2 can be assessed using several assay formats. A common approach involves the use of a synthetic substrate that, upon cleavage by PLA2, releases a product that can be detected by colorimetric or fluorometric methods. nih.govunco.edu For example, the substrate 4-nitro-3-octanoyloxy-benzoic acid releases a chromophore upon hydrolysis, allowing for continuous monitoring of enzyme activity. nih.gov Another established method is a titrimetric assay that quantifies the fatty acids released from a natural substrate like lecithin. sigmaaldrich.comworthington-biochem.com

Acetolactate Synthase (ALS) Assays: Acetolactate synthase, also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govnih.gov It is a validated target for several classes of herbicides. nih.govmedchemexpress.com A well-established colorimetric assay for ALS activity involves the acid-catalyzed decarboxylation of the enzymatic product, acetolactate, to acetoin (B143602). researchgate.net The acetoin is then reacted with creatine (B1669601) and α-naphthol to form a colored complex, the absorbance of which can be measured to determine enzyme activity. researchgate.net Screening this compound in such an assay would reveal any inhibitory effects on this key metabolic enzyme.

Table 3: General Components of an Enzyme Inhibition Assay

ComponentPurposeExample
EnzymeThe biological catalyst being studied.Phospholipase A2 from snake venom
SubstrateThe molecule acted upon by the enzyme.L-α-phosphatidylcholine (Lecithin)
Test CompoundThe substance being evaluated for inhibitory effects.This compound
BufferMaintains a stable pH for optimal enzyme function.Tris-HCl, pH 8.0
CofactorRequired by some enzymes for activity.Ca²⁺ for Phospholipase A2
Detection MethodMeasures the rate of substrate consumption or product formation.Titration of released fatty acids with NaOH

Advanced Metabolomics Approaches in Related Studies

Metabolomics provides a comprehensive profile of the small-molecule metabolites present in a biological system, offering a functional readout of cellular physiology. Advanced metabolomics, typically employing techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy, can be a powerful hypothesis-generating tool in evaluating the biological impact of a compound like this compound.

A metabolomics study to investigate the effects of this compound would generally follow these steps:

Exposure: A biological system, such as a cell culture or an animal model, is treated with the compound.

Sample Collection and Metabolite Extraction: Biological samples are collected, and the metabolites are extracted.

Data Acquisition: The extracted metabolites are analyzed using high-resolution analytical platforms like LC-MS/MS to generate metabolic profiles.

Data Analysis: Sophisticated statistical and bioinformatic tools are used to compare the metabolic profiles of treated and untreated groups, identifying metabolites that are significantly altered.

Pathway Analysis: The identified metabolites are mapped onto known biochemical pathways to infer the cellular processes affected by the compound.

For instance, if this compound were to interact with pathways involved in nicotinamide metabolism, a targeted metabolomics approach could be used to precisely quantify changes in related metabolites such as NAD+, NADH, and their precursors and degradation products. mdpi.com While no metabolomics studies specifically investigating this compound have been reported, the application of these approaches in various fields of research has proven invaluable for biomarker discovery and for gaining a deeper understanding of the mechanisms underlying health and disease. nih.govmdpi.com

Future Research Directions and Applications

Development of Novel Therapeutic Agents Targeting Specific Pathological Pathways

The structural scaffold of nicotinamide (B372718) is a well-established pharmacophore, present in numerous approved drugs and biologically active compounds. mdpi.com Nicotinamide itself plays a crucial role in cellular metabolism as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in redox reactions. nih.gov Alterations in NAD+ levels have been implicated in aging and ischemic conditions, making molecules that influence its metabolism potential therapeutic targets. nih.gov

Future research should focus on elucidating the specific biological targets of 4,6-Dimethylnicotinamide. The addition of two methyl groups to the pyridine (B92270) ring could significantly alter its binding affinity and selectivity for various enzymes and receptors compared to the parent nicotinamide molecule. Investigations could explore its potential as an inhibitor of enzymes such as SIRT1 and SIRT2, which are involved in cellular regulation and have been targeted with other nicotinamide derivatives. targetmol.com

Furthermore, the structural similarities to other biologically active nicotinamide derivatives suggest potential applications in oncology and as antifungal agents. For instance, certain nicotinamide derivatives have shown promise as succinate (B1194679) dehydrogenase (SDH) inhibitors, a target for antifungal drug development. nih.gov A systematic screening of this compound against a panel of kinases, deacetylases, and other enzymes implicated in pathological pathways could reveal novel therapeutic opportunities. The development of structure-activity relationships (SAR) through the synthesis and evaluation of related analogs will be crucial in optimizing its potential therapeutic efficacy.

Table 1: Potential Therapeutic Targets for this compound and Related Nicotinamide Derivatives

Therapeutic TargetPotential ApplicationRationale based on Nicotinamide Derivatives
Sirtuins (e.g., SIRT1, SIRT2)Age-related diseases, metabolic disordersNicotinamide is a known sirtuin inhibitor. targetmol.com
Succinate Dehydrogenase (SDH)Antifungal agentsSubstituted nicotinamides have been designed as SDH inhibitors. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Metabolic syndrome, CNS disordersCertain nicotinamide derivatives show inhibitory activity. mdpi.com
Poly (ADP-ribose) Polymerase (PARP)Stroke, neuroprotectionNicotinamide inhibits PARP, maintaining cellular energy. researchgate.net

Understanding Complex Biological Interactions and Signaling Pathways

Beyond direct therapeutic applications, this compound could serve as a valuable chemical probe to unravel complex biological processes. The introduction of methyl groups can influence the molecule's lipophilicity, membrane permeability, and metabolic stability, providing a tool to study the transport and localization of nicotinamide-like compounds within cells.

Future research could employ this compound in chemoproteomics and metabolomics studies to identify its interacting proteins and downstream metabolic effects. By comparing its biological footprint to that of nicotinamide and other derivatives, researchers can gain insights into how specific structural modifications dictate biological function. This could lead to a better understanding of the signaling pathways governed by NAD+ and related molecules. For example, studies could investigate if this compound influences pathways regulated by mitochondrial membrane potential, a factor known to be modulated by nicotinamide. researchgate.net

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives presents an opportunity to apply these principles.

Future research in this area should focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste. Promising avenues for exploration include:

Biocatalysis: The use of enzymes, such as lipases or amidases, for the synthesis of nicotinamide derivatives has been shown to be effective, offering high selectivity under mild reaction conditions. rsc.orgrsc.org Research into enzymes that can accommodate the dimethylated pyridine ring of this compound could lead to more sustainable manufacturing processes.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as bio-derived solvents or water, is a key aspect of green chemistry. Studies have demonstrated the successful synthesis of nicotinamide derivatives in environmentally friendly solvents like tert-amyl alcohol. rsc.orgrsc.org

Continuous-Flow Microreactors: This technology can offer improved reaction control, higher yields, and reduced reaction times compared to traditional batch processing. The application of continuous-flow systems, potentially coupled with immobilized enzymes, for the synthesis of this compound could significantly enhance the sustainability of its production. rsc.orgrsc.org

Bio-based Feedstocks: Investigating the synthesis of the pyridine ring from renewable resources, such as glycerol, could further reduce the environmental footprint of this compound production. google.comjubilantingrevia.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Nicotinamide Derivatives

Synthesis AspectTraditional ApproachPotential Green Approach
CatalystChemical catalysts, often heavy metalsBiocatalysts (e.g., enzymes)
SolventsVolatile organic compounds (VOCs)Water, bio-solvents, ionic liquids
Reaction ConditionsHigh temperatures and pressuresMild temperatures and pressures
Waste GenerationHigh E-factor (waste/product ratio)Lower E-factor, potential for catalyst recycling

Strategies for Environmental Remediation of Related Compounds

The widespread use of pyridine and its derivatives in various industries raises concerns about their potential environmental impact. espublisher.comnih.govresearchgate.net While specific data on the environmental fate of this compound is lacking, research on the remediation of related pyridine compounds can inform future strategies.

Future research should investigate the biodegradability of this compound. Studies on the microbial degradation of pyridine and picolines (methylpyridines) have identified bacterial strains, such as Pseudomonas and Arthrobacter, capable of utilizing these compounds as a carbon and energy source. nih.govasm.orgnih.gov It is plausible that microorganisms capable of degrading this compound could be isolated and utilized in bioremediation processes for contaminated soil and water.

In addition to bioremediation, advanced oxidation processes (AOPs) offer another promising avenue for the removal of pyridine derivatives from wastewater. Photocatalytic degradation using semiconductors like zinc oxide (ZnO) has been shown to be effective in mineralizing pyridine under solar irradiation. espublisher.com Future studies could assess the efficacy of various AOPs for the degradation of this compound, optimizing parameters such as catalyst type, pH, and light source. The development of hybrid processes, combining photocatalysis with biodegradation, could offer a robust and environmentally friendly solution for the treatment of waste streams containing this and related compounds. espublisher.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.